Chaetoglobosin U
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Overview
Description
Chaetoglobosin U is a cytochalasan alkaloid found in Chaetomium globosum. It has a role as a Chaetomium metabolite. It is a cytochalasan alkaloid, a member of indoles and a macrocycle.
Scientific Research Applications
Cytotoxic Activity
Chaetoglobosin U, identified in the endophytic fungus Chaetomium globosum residing inside Imperata cylindrica, exhibits notable cytotoxic activity. A study by Ding et al. (2006) found that this compound demonstrated significant cytotoxic effects against the human nasopharyngeal epidermoid tumor KB cell line. The study emphasized its potential for cancer treatment, showing a comparable cytotoxicity to the standard drug 5-fluorouracil (Ding et al., 2006).
Immunomodulatory Properties
Research by Hua et al. (2013) revealed that chaetoglobosin F, a related cytochalasan-based alkaloid, possesses significant immunomodulatory properties on bone marrow-derived dendritic cells through the TLR9 signaling pathway. This study opens avenues for the potential use of chaetoglobosins in controlling autoimmune and/or inflammatory diseases (Hua et al., 2013).
Antimicrofilament Activity
Christian et al. (2005) discovered that chaetoglobosin-542, a variant of chaetoglobosin, displayed antimicrofilament activity and cytotoxicity toward various cancer cell lines. This study highlights the potential of chaetoglobosins in cancer therapy, due to their ability to disrupt microfilament function in tumor cells (Christian et al., 2005).
Biocontrol and Antimicrobial Properties
Studies on chaetoglobosins, including this compound, have indicated their potential in biocontrol of nematodes and pathogenic fungi, as well as antimicrobial activities. For instance, Zhao et al. (2022) highlighted the application of chaetoglobosin A, another variant, in agriculture and biomedicine due to its antifungal, antiparasitic, and antitumor properties (Zhao et al., 2022).
Properties
Molecular Formula |
C32H36N2O5 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(1R,4R,8R,9S,11E,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azapentacyclo[11.8.0.01,18.04,8.014,16]henicosa-6,11-diene-2,5,21-trione |
InChI |
InChI=1S/C32H36N2O5/c1-15-8-7-10-21-29-31(4,39-29)17(3)26-23(12-18-14-33-22-11-6-5-9-19(18)22)34-30(38)32(21,26)24(35)13-20-25(15)16(2)27(36)28(20)37/h5-7,9-11,14-15,17,20-21,23,25-26,29,33,36H,8,12-13H2,1-4H3,(H,34,38)/b10-7+/t15-,17-,20+,21-,23-,25-,26-,29-,31+,32+/m0/s1 |
InChI Key |
MRENMDHAGXAXRK-QFHPAQOTSA-N |
Isomeric SMILES |
C[C@H]1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)C[C@@H]5[C@@H]1C(=C(C5=O)O)C)C(=O)N[C@H]4CC6=CNC7=CC=CC=C76)C)C |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CC5C1C(=C(C5=O)O)C)C(=O)NC4CC6=CNC7=CC=CC=C76)C)C |
Synonyms |
chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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